CC(C)(C)OC(=O)N1CCN(CC1)c2cnc3cc[nH]c3c2
.
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry and drug development. It belongs to a class of compounds known for their diverse biological activities, particularly in the fields of neuropharmacology and oncology. The compound's molecular formula is with a molecular weight of 302.38 g/mol. It has been identified as an irritant, necessitating careful handling in laboratory settings .
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate is classified as a piperazine derivative, which are often used in pharmacological applications due to their ability to interact with various neurotransmitter systems and other biological targets.
The synthesis of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may involve the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine or pyridine to facilitate reactions. Reaction conditions such as temperature and time must be optimized for yield and purity.
The molecular structure of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate features a piperazine ring linked to a pyrrolopyridine structure via a carboxylate group.
Key structural data includes:
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate involves its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Research indicates that compounds with similar structures have shown efficacy in enhancing neuroprotective effects and may possess anti-inflammatory properties. Further studies are required to elucidate the precise mechanisms at play.
The physical properties of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate include:
Chemical properties include:
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate has potential applications in several scientific fields:
The ongoing research into this compound highlights its potential utility in developing new therapeutic strategies targeting complex diseases involving neurotransmitter dysregulation and inflammation.
Palladium-catalyzed cross-coupling represents the cornerstone methodology for constructing the pivotal C–N bond between the pyrrolopyridine and piperazine moieties in tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate. This hybrid heterocyclic system demands precise regiocontrol, particularly given the multiple reactive sites within the 1H-pyrrolo[3,2-b]pyridine scaffold. Modern approaches predominantly employ Buchwald-Hartwig amination using Pd(dba)₂ or Pd(OAc)₂ catalysts paired with sterically demanding ligands such as XPhos or RuPhos [6] [7]. These ligands mitigate protodehalogenation side reactions while enabling coupling at remarkably low catalyst loadings (0.5–2 mol%).
Table 1: Ligand Screening in Pd-Catalyzed Coupling of 6-Bromopyrrolopyridine with N-Boc-Piperazine
Ligand | Pd Source | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|
XPhos | Pd₂(dba)₃ | Cs₂CO₃ | 100 | 92 |
RuPhos | Pd(OAc)₂ | KOtBu | 90 | 88 |
BINAP | Pd(OAc)₂ | Cs₂CO₃ | 110 | 65 |
PPh₃ | Pd(OAc)₂ | K₂CO₃ | 120 | 42 |
For halogenated pyrrolopyridines, studies demonstrate that bromo derivatives exhibit superior reactivity over chloro analogs, while iodides suffer from competitive homocoupling [7]. Notably, electron-deficient 1H-pyrrolo[3,2-b]pyridines require milder conditions (80–90°C) to prevent decomposition, whereas electron-neutral substrates tolerate temperatures up to 110°C. The scalability of this approach was validated in dopamine D3 receptor ligand synthesis, where telescoped coupling-deprotection sequences afforded gram-scale quantities of pharmacologically active intermediates [2].
The tert-butoxycarbonyl (Boc) group serves dual functions in piperazine chemistry: it temporarily masks one nitrogen to prevent dialkylation during cross-coupling, and enhances solubility for purification. Protection typically employs di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions. Recent advances utilize solvent-free protocols with perchloric acid-silica gel (HClO₄–SiO₂) or hexafluoroisopropanol (HFIP) to achieve >95% yields of N-Boc-piperazine without overprotection [4]. These methods circumvent urea formation, a common side reaction when employing basic catalysts like DMAP.
Deprotection kinetics reveal significant solvent dependence: in dichloromethane (DCM), 4M HCl/dioxane cleaves Boc in 30 minutes, while TFA requires only 15 minutes at 0°C. Crucially, extended TFA exposure (>2h) risks decomposition of the acid-sensitive pyrrolopyridine core. Alternative deprotection systems include trimethylsilyl triflate (TMSOTf) in acetonitrile, which achieves quantitative removal in 10 minutes without acidic byproducts. Post-deprotection, the piperazine free base exhibits high hygroscopicity, necessitating immediate use in subsequent alkylation or acylation steps to prevent carbonate salt formation [4] [6].
Optimization of ring-closing conditions for the pyrrolopyridine core profoundly impacts overall synthesis efficiency. Cyclodehydration of precursor keto-amines demonstrates stark solvent dependence:
Table 2: Solvent Effects on Pyrrolopyridine Ring Closure
Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
---|---|---|---|---|
DMF | PPA | 3 | 120 | 78 |
Toluene | AcOH | 12 | reflux | 45 |
Xylenes | TsOH | 8 | 140 | 68 |
NMP | — | 1.5 | 180 | 82 |
Polyphosphoric acid (PPA) in dimethylformamide (DMF) emerges as the optimal system, though residual acid necessitates careful neutralization to prevent Boc group cleavage. For N-alkylated derivatives, microwave-assisted cyclization in N-methylpyrrolidone (NMP) without catalyst achieves comparable yields in reduced time by minimizing decarboxylation side reactions [5]. Palladium-catalyzed intramolecular amination provides an alternative for sterically hindered substrates, employing Pd(OAc)₂/XPhos with cesium carbonate in toluene at 100°C (70–75% yield). This method proves particularly valuable when synthesizing fused tricyclic analogs bearing substituents at the pyrrolopyridine 2-position [9].
Comparative studies reveal dramatic kinetic advantages for microwave-assisted synthesis in constructing both the pyrrolopyridine core and its piperazine linkage. Conventional thermal coupling of 6-bromo-1H-pyrrolo[3,2-b]pyridine with N-Boc-piperazine requires 12–24 hours at 90–110°C for 85–90% conversion. Microwave irradiation (150–300W) accomplishes equivalent coupling in ≤30 minutes at 130°C with identical yields, while suppressing N-alkylation byproducts through precise temperature control [3] [5].
For ring-closing reactions, microwave conditions enable access to high-temperature regimes (180–220°C) unattainable via oil baths. The synthesis of the pyrrolopyridine scaffold from α-aminoketones advances in 20 minutes at 200°C under microwave irradiation versus 12 hours conventionally, with yields increasing from 68% to 91% due to reduced tar formation. Notably, open-vessel microwave systems facilitate azeotropic water removal during cyclodehydration, further driving reaction completion. Recent protocols integrate microwave steps contiguously: cyclization at 200°C/15 min immediately followed by bromination and Pd-catalyzed coupling, delivering the target piperazine hybrid in 58% overall yield versus 32% via sequential thermal methods [3] [9].
Table 3: Comparative Analysis of Microwave vs. Thermal Synthesis
Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Pyrrolopyridine cyclization | 12 h, 120°C (PPA/DMF) | 20 min, 200°C (solventless) | 68% → 91% |
Piperazine coupling | 24 h, 110°C (Pd/XPhos, toluene) | 30 min, 130°C (Pd/RuPhos, DMA) | 82% → 95% |
Boc deprotection | 2 h, 25°C (TFA/DCM) | 5 min, 80°C (TFA/DCE) | 90% → 95% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7